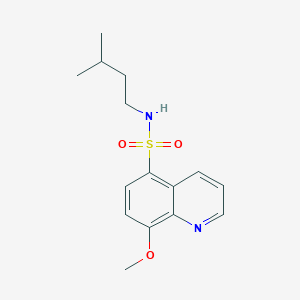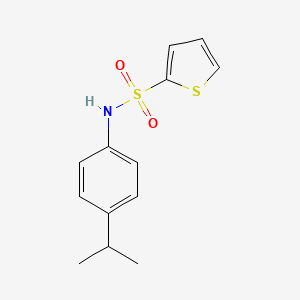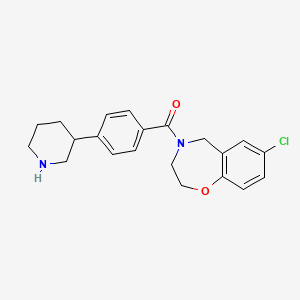![molecular formula C19H23N7O B5620429 3-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4-methylpyridine](/img/structure/B5620429.png)
3-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multicomponent reactions, condensations, or cycloadditions. For instance, the synthesis of imidazopyridines, a compound class related to the query compound, can be achieved through oxidative [3+2] cycloadditions of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins under metal-free conditions at room temperature (Ravi et al., 2017).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds like imidazopyridines can be characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal and molecular structures of certain imidazopyridine derivatives were determined by X-ray crystallography, revealing their planar, conjugated, and aromatic nature (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Heterocyclic compounds like those containing imidazole and triazole rings can undergo various chemical reactions, including rearrangements, cycloadditions, and substitutions. The reactivity of these compounds is often influenced by their electronic structure and the presence of substituents, which can be studied through computational methods like DFT calculations (Ünver et al., 2009).
Physical Properties Analysis
The physical properties of heterocyclic compounds, including melting points, solubility, and crystalline structure, can be influenced by their molecular geometry and intermolecular interactions, such as hydrogen bonding and π-π stacking interactions. These properties can be elucidated through crystallographic studies and physical measurements (Afshar et al., 1987).
Mechanism of Action
The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Safety and Hazards
properties
IUPAC Name |
[3-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(4-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-14-5-6-20-10-16(14)19(27)26-8-3-4-15(11-26)18-23-22-17(24(18)2)12-25-9-7-21-13-25/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTOKSDYGFIICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N2CCCC(C2)C3=NN=C(N3C)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-methyl-3-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B5620350.png)
![2-ethyl-9-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5620362.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B5620376.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B5620380.png)
![8-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(3,5-dimethyl-4-isoxazolyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620388.png)

![(1S*,5R*)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5620401.png)
![N-(4-fluorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5620419.png)




![2-isobutyl-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5620455.png)
![2,6-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5620459.png)